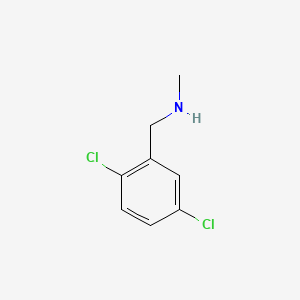

N-(2,5-Dichlorobenzyl)-N-methylamine

Descripción general

Descripción

N-(2,5-Dichlorobenzyl)-N-methylamine is a chemical compound that is structurally related to various other compounds studied for their potential biological activities and interactions with biological receptors. Although the specific compound N-(2,5-Dichlorobenzyl)-N-methylamine is not directly mentioned in the provided papers, compounds with similar structural motifs have been synthesized and characterized for their biological relevance, particularly in the context of sigma receptor binding affinity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the formation of N-alkyl and N-arylethyl amine derivatives. For instance, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine demonstrates the creation of a compound with high affinity for sigma receptors, suggesting that similar synthetic strategies could be applied to the synthesis of N-(2,5-Dichlorobenzyl)-N-methylamine .

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various techniques, including X-ray crystallography and computational studies. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was determined, revealing planar benzoxazole ring systems and intermolecular interactions within the crystal lattice . These findings provide insights into how the molecular structure of N-(2,5-Dichlorobenzyl)-N-methylamine might be analyzed.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied in the context of their potential as therapeutic agents. For instance, N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine was synthesized and its interactions with proteins relevant to SARS-CoV-2 were investigated through molecular docking studies . This suggests that N-(2,5-Dichlorobenzyl)-N-methylamine could also be analyzed for its chemical reactivity with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using spectroscopic methods and theoretical calculations. For example, N-(2,4-dichlorobenzylidene)-3-methylbenzenamine was studied using FT-IR, Raman, NMR, and UV-VIS spectroscopy, and its thermal stability was assessed . These techniques could be employed to determine the properties of N-(2,5-Dichlorobenzyl)-N-methylamine, including its vibrational frequencies, NMR chemical shifts, and stability.

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals .

- A novel route for efficient preparation of 2,5-dichlorobenzonitrile was developed by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .

- The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .

-

Pharmaceutical Intermediates

-

Herbicides

-

Pesticides

-

Dyes

-

Engineering Plastics

-

Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

-

Photochemical Benzylic Bromination

- A detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .

- The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

- The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

-

Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

-

Photochemical Benzylic Bromination

- A detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .

- The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

- The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

Safety And Hazards

Propiedades

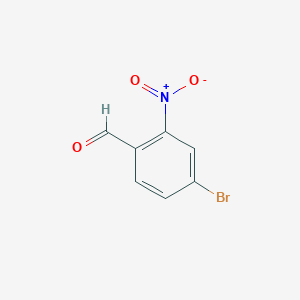

IUPAC Name |

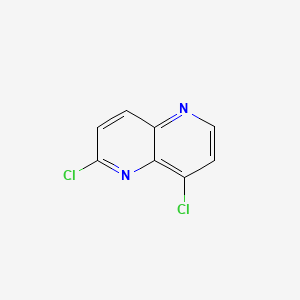

1-(2,5-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWHXHJPISASFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238139 | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-Dichlorobenzyl)-N-methylamine | |

CAS RN |

90390-16-2 | |

| Record name | 2,5-Dichloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)